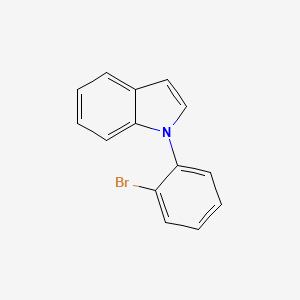

1-(2-Bromophenyl)-1H-indole

Vue d'ensemble

Description

1-(2-Bromophenyl)-1H-indole is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a bromine atom attached to the phenyl ring at the second position and an indole moiety. Indoles are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromophenyl)-1H-indole can be achieved through various methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction . This method typically involves the reaction of 2-bromophenylboronic acid with an indole derivative in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as toluene or dimethylformamide at elevated temperatures.

Another method involves the direct bromination of 1-phenyl-1H-indole using a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. This reaction is typically performed in an inert solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, solvent, and catalyst concentration, is crucial for maximizing yield and efficiency.

Analyse Des Réactions Chimiques

Palladium-Catalyzed Cyclization Reactions

1-(2-Bromophenyl)-1H-indole serves as a precursor in palladium-catalyzed cyclization reactions to synthesize polycyclic heteroaromatics.

Nucleophilic Substitution at the Bromine Center

The bromine atom undergoes substitution with nucleophiles, enabling functionalization of the phenyl ring.

Example: Amine Substitution

-

Reagents/Conditions : Primary amines (e.g., aniline), NaOH, MeCN, 12 h .

-

Product : 2-(1-Bromo-1H-indol-3-yl)-2-imino-carbonyl derivatives (e.g., 3a , 68% yield).

-

Mechanism : Base-assisted SN₂ displacement followed by imine formation.

Electrophilic Aromatic Substitution

The indole core undergoes electrophilic substitution, primarily at the C3 position.

Example: Vilsmeier–Haack Formylation

-

Product : this compound-3-carboxaldehyde (4 ).

-

Key Data :

-

IR : ν(C=O) = 1672 cm⁻¹.

-

¹H NMR : δ 9.95 ppm (CHO), δ 12.40 ppm (NH).

-

Cross-Coupling Reactions

The bromophenyl group participates in Suzuki–Miyaura and Buchwald–Hartwig couplings.

Multi-Component Reactions (MCRs)

This compound is employed in one-pot syntheses of complex heterocycles.

Example: Three-Component Reaction with α-Amino Aryl Ketones and CBr₄

-

Reagents/Conditions : α-Amino aryl ketones (e.g., 1a ), CBr₄, NaOH, MeCN, RT.

-

Product : 2-(1-Bromo-1H-indol-3-yl)-2-imino-carbonyls (e.g., 3a , 61–82% yield).

-

Mechanism : Sequential nucleophilic substitution, Michael addition, and elimination.

Table 2 : Optimization of Reaction Conditions for 3a

| Entry | Solvent | Base | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | CH₂Cl₂ | NaOH | RT | 37 |

| 4 | MeCN | NaOH | RT | 61 |

Radical Reactions

The bromine atom can participate in radical-mediated transformations.

Example: TEMPO-Inhibited Radical Pathway

-

Observation : Addition of TEMPO suppresses product formation (yield drops to 5%), confirming a radical mechanism.

-

Implication : Bromine acts as a radical initiator in certain reaction systems.

Functionalization via Halogen Bonding

The bromine atom engages in halogen bonding, influencing molecular packing in crystals .

-

Structural Data : Dihedral angle between indole and bromophenyl planes = 77.6° (single-crystal XRD).

-

Intermolecular Interactions : C–H⋯O hydrogen bonds and Cl⋯Cl contacts stabilize the lattice.

Applications De Recherche Scientifique

Medicinal Chemistry and Drug Discovery

Indole Derivatives as Therapeutic Agents

Indole derivatives, including 1-(2-bromophenyl)-1H-indole, have been extensively studied for their potential as therapeutic agents. The indole structure is known for its ability to interact with various biological targets, making it a versatile scaffold in drug development. Recent studies have highlighted the efficacy of indole derivatives in treating conditions such as cancer, tuberculosis, and inflammatory diseases.

- Anticancer Activity: Indole derivatives have shown promising anticancer properties. For instance, compounds derived from the indole structure have been evaluated against various cancer cell lines, demonstrating significant growth inhibition and apoptosis induction. Notably, studies have reported that certain indole derivatives can effectively target tubulin polymerization, disrupting microtubule dynamics and leading to cell cycle arrest in cancer cells .

- Anti-Tubercular Properties: The emergence of drug-resistant tuberculosis has prompted research into novel anti-tubercular agents. Indole derivatives are being explored as potential candidates due to their ability to inhibit specific bacterial enzymes involved in cell wall biosynthesis. This is crucial for developing effective treatments against resistant strains of Mycobacterium tuberculosis .

- Anti-Inflammatory Effects: Some indole derivatives exhibit anti-inflammatory properties by modulating inflammatory pathways. For example, studies have shown that certain compounds can reduce cytokine production in macrophages, indicating their potential use in treating inflammatory diseases .

Synthetic Methodologies

Synthesis of Indolizines and Other Derivatives

The synthesis of this compound serves as a precursor for generating more complex structures such as indolizines. This transformation is achieved through reactions with terminal alkynes, showcasing the compound's utility in synthetic organic chemistry . The ability to modify the indole scaffold allows chemists to explore structure-activity relationships (SAR) and optimize biological activity.

Structural Insights

Crystal Structure Analysis

Understanding the crystal structure of this compound provides insights into its molecular interactions and stability. Studies have revealed specific dihedral angles and intermolecular interactions that contribute to the compound's three-dimensional arrangement. Such structural knowledge is essential for rational drug design and predicting biological activity .

Mécanisme D'action

The mechanism of action of 1-(2-Bromophenyl)-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes, receptors, and ion channels. The indole moiety is known to mimic the structure of tryptophan, an essential amino acid, allowing it to interact with tryptophan-binding proteins and enzymes. The bromine atom can also influence the compound’s reactivity and binding affinity.

Comparaison Avec Des Composés Similaires

1-(2-Bromophenyl)-1H-indole can be compared with other indole derivatives, such as:

1-Phenyl-1H-indole: Lacks the bromine atom, resulting in different reactivity and biological activity.

1-(2-Chlorophenyl)-1H-indole: Contains a chlorine atom instead of bromine, leading to variations in chemical properties and biological effects.

1-(2-Fluorophenyl)-1H-indole: Contains a fluorine atom, which can significantly alter the compound’s electronic properties and interactions.

Activité Biologique

1-(2-Bromophenyl)-1H-indole is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological properties, and potential applications of this compound, drawing from recent research findings and case studies.

Synthesis and Structural Characteristics

The synthesis of this compound can be achieved through various methods, including the coupling of indoles with brominated phenyl compounds. One notable method involves the reaction of indoles with terminal alkynes, leading to the formation of indolizine derivatives, which exhibit enhanced biological activity . The structural formula of this compound is as follows:

Biological Activity

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrate that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation. For instance, a study reported that treatment with this compound resulted in a significant reduction in cell viability in MCF-7 breast cancer cells, with an IC50 value in the low micromolar range .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Research indicates that this compound displays inhibitory effects against both Gram-positive and Gram-negative bacteria. A case study demonstrated that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties. In animal models of neurodegenerative diseases, administration of this compound was associated with reduced neuronal damage and improved cognitive function. The neuroprotective mechanism is thought to involve antioxidant activity and modulation of neuroinflammatory pathways .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

1-(2-bromophenyl)indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrN/c15-12-6-2-4-8-14(12)16-10-9-11-5-1-3-7-13(11)16/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZTROOPVZCHCAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2C3=CC=CC=C3Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60587741 | |

| Record name | 1-(2-Bromophenyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60587741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

938164-50-2 | |

| Record name | 1-(2-Bromophenyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60587741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.